N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and a cyclobutanecarboxamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Mechanism of Action
Target of Action
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is a benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to have significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
Benzofuran compounds are known to interact with their targets, leading to changes in cellular processes . For example, some benzofuran compounds have been found to have dramatic anticancer activities .
Biochemical Pathways
Benzofuran compounds affect various biochemical pathways. They have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, indicating that they may interact with multiple targets and pathways . .
Result of Action
The result of this compound’s action is likely dependent on its mode of action and the biochemical pathways it affects. Given its potential anti-tumor activity, it may lead to the inhibition of cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Formation of the Cyclobutanecarboxamide Group: This step involves the reaction of cyclobutanecarboxylic acid with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Quinones
Reduction: Dihydrobenzofuran
Substitution: Halogenated or nucleophile-substituted benzofuran derivatives
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The core structure of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Contains a fused benzene and pyrrole ring, similar in structure to benzofuran.
Uniqueness
This compound is unique due to its combination of a benzofuran ring, a propyl chain, and a cyclobutanecarboxamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQQTPDVZKLVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.